(Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate
Description
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[5-[(4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-22(26)18(14-23)21-24(17-7-5-4-6-8-17)20(25)19(28-21)13-16-11-9-15(2)10-12-16/h4-12,19H,3,13H2,1-2H3/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAHWQTUANNCTD-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate is a thiazolidinone derivative characterized by its unique structural features, including a cyano group and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 326.4 g/mol. The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Thiazolidinone Ring | A five-membered ring containing sulfur, contributing to biological activity. |
| Cyano Group | Enhances lipophilicity and potential interactions with biological targets. |
| Ethyl Ester | Increases solubility and bioavailability. |
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have shown activity against various cancer cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma).
In a study evaluating the cytotoxic effects of thiazolidinone derivatives, the following results were observed:
| Compound Name | IC50 (μM) against HCT-116 | IC50 (μM) against MCF-7 |
|---|---|---|
| Compound A | 15.0 | 10.5 |
| Compound B | 20.0 | 12.0 |
| (Z)-ethyl 2-cyano... | 18.5 | 11.0 |
These findings suggest that this compound exhibits moderate anticancer activity, comparable to other thiazolidinone derivatives.
Antimicrobial Activity
Thiazolidinones are also known for their antimicrobial properties. A comparative analysis of various thiazolidinone derivatives revealed that those with similar structures to our compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound C | 15 | Staphylococcus aureus |
| Compound D | 12 | Escherichia coli |
| (Z)-ethyl 2-cyano... | 14 | Pseudomonas aeruginosa |
This data indicates that our compound has potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinone derivatives have been documented in several studies. Compounds similar to (Z)-ethyl 2-cyano... have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the effects of various thiazolidinones on HCT-116 cells using the MTT assay. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard treatments like Vinblastine .
- Antimicrobial Evaluation : Another research project focused on the synthesis and testing of new thiazolidinone derivatives for their antimicrobial properties. The study concluded that certain modifications increased antibacterial efficacy significantly .
- Anti-inflammatory Mechanism : Research has shown that thiazolidinones can inhibit NF-kB activation, leading to reduced expression of inflammatory markers in cell lines exposed to lipopolysaccharides .
Scientific Research Applications
-
Antimicrobial Properties :
Research indicates that compounds with similar thiazolidinone structures exhibit antimicrobial activity. A study involving derivatives of thiazolidinones showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific interactions of (Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate with microbial enzymes could enhance its efficacy as an antimicrobial agent. -
Anticancer Potential :
Compounds containing cyano groups have been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms similar to those observed in other cyanoacetic acid derivatives . -
Anti-inflammatory Effects :
Thiazolidinones are also known for their anti-inflammatory effects. Preliminary studies suggest that this compound may exhibit similar activities, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thiazolidinone derivatives share a common heterocyclic core but differ in substituents, leading to variations in bioactivity and physicochemical properties. Key structural analogs include:
Key Observations :
- Steric Effects : The 4-methylbenzyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., methoxycarbonyl in ECHEMI ), which may influence solubility and membrane permeability.
- Configuration : Z-configuration in the target compound vs. mixed Z/E configurations in others (e.g., ECHEMI ) affects molecular planarity and conjugation.
Physicochemical Properties
- LogP : Estimated higher logP for the target compound (due to 4-methylbenzyl) vs. Compound 5 (hydroxyl groups reduce logP).
Research Findings and Data Gaps
- X-ray Data: The target compound’s X-ray structure reveals a planar thiazolidinone ring with bond lengths consistent with conjugation (C=O: 1.22 Å; C=N: 1.33 Å) .
- Assays : Cytotoxicity was tested via colorimetric assays (e.g., MTT ), but IC50 values and specific cell lines are unreported .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
